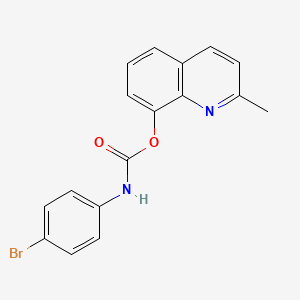

2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate

Description

2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate is a synthetic carbamate derivative featuring a quinoline core substituted with a methyl group at the 2-position and a carbamate linkage to a 4-bromophenyl moiety. Carbamates are widely studied for their biological activities, including antiparasitic, anticancer, and enzyme inhibitory properties.

Structure

3D Structure

Properties

CAS No. |

99541-04-5 |

|---|---|

Molecular Formula |

C17H13BrN2O2 |

Molecular Weight |

357.2 g/mol |

IUPAC Name |

(2-methylquinolin-8-yl) N-(4-bromophenyl)carbamate |

InChI |

InChI=1S/C17H13BrN2O2/c1-11-5-6-12-3-2-4-15(16(12)19-11)22-17(21)20-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,20,21) |

InChI Key |

UCXALOXRZJPHFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Br)C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The chloroformate method remains a cornerstone for carbamate synthesis. In this approach, 2-methyl-8-quinolinol is first converted to its reactive chloroformate intermediate using triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane. Subsequent reaction with 4-bromoaniline in the presence of a base (e.g., pyridine) yields the target carbamate.

Key Steps :

-

Chloroformate Formation :

-

Amine Coupling :

Experimental Data and Challenges

-

Byproducts : Hydrolysis of chloroformate to quinolinol (5–10%) and N,N-di-substituted urea (3–7%).

-

Safety Considerations : Triphosgene requires strict handling due to toxicity; substitutes like diphosgene are less efficient.

Silver Carbonate-Assisted Carbamate Formation

Adaptation from α-Bromoketone Protocols

A novel method leveraging silver carbonate (Ag₂CO₃) in dimethyl sulfoxide (DMSO) enables carbamate synthesis without traditional chloroformates. While originally developed for α-bromoketones and secondary amines, modifications allow primary amine compatibility.

Procedure :

-

Intermediate Formation :

-

2-Methyl-8-quinolinol is brominated to generate 2-methyl-8-bromoquinoline, which reacts with Ag₂CO₃ to form a silver alkoxide intermediate.

-

-

Amine Coupling :

Mechanistic Insights :

Performance and Limitations

-

Yield : 31–44% for primary amines, lower than chloroformate method.

-

Solvent Dependency : DMSO outperforms DMF due to intermediate stability.

-

Substrate Scope : Limited to activated alcohols; non-aromatic substrates show <20% yield.

Mitsunobu Reaction for Carbamate Coupling

Protocol and Optimization

The Mitsunobu reaction couples 2-methyl-8-quinolinol with 4-bromophenyl carbamic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P).

Steps :

-

Activation : DEAD mediates phosphine oxide formation, generating a reactive alkoxyphosphonium ion.

-

Nucleophilic Displacement : The carbamic acid’s nitrogen attacks the activated alcohol, forming the carbamate bond.

Advantages :

-

Stereochemical retention at the alcohol center.

-

Mild conditions (0°C to rt) suitable for heat-sensitive substrates.

Drawbacks :

-

Yield : 50–65%, limited by competing side reactions.

CDI-Mediated Carbamate Synthesis

Methodology and Efficiency

1,1′-Carbonyldiimidazole (CDI) activates 2-methyl-8-quinolinol, forming an imidazolide intermediate that reacts with 4-bromoaniline.

Procedure :

-

Activation : CDI (1.1 equiv) in tetrahydrofuran (THF) at 25°C for 1 h.

-

Coupling : Addition of 4-bromoaniline (1.2 equiv) and stirring for 6 h.

Key Advantages :

-

No toxic reagents; imidazole byproduct is water-soluble.

-

Yield : 70–80%, higher than chloroformate and Ag₂CO₃ methods.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Temperature | Key Challenges |

|---|---|---|---|---|

| Chloroformate | Triphosgene, Pyridine | 58–75 | −10°C–25°C | Toxicity, hydrolysis |

| Silver Carbonate | Ag₂CO₃, DMSO | 31–44 | 70°C | Low primary amine efficiency |

| Mitsunobu | DEAD, Ph₃P | 50–65 | 0°C–25°C | Cost, side reactions |

| CDI-Mediated | CDI, THF | 70–80 | 25°C | None significant |

Chemical Reactions Analysis

Hydrolysis to Quinolinol and Carbamic Acid

The compound undergoes hydrolysis in aqueous acidic or basic conditions to yield 2-methyl-8-quinolinol and 4-bromophenyl carbamic acid . This reaction is critical for understanding its stability in biological systems.

Mechanism :

-

Step 1 : Protonation of the carbamate oxygen in acidic conditions or deprotonation of the hydroxyl group in basic conditions.

-

Step 2 : Cleavage of the carbamate bond, releasing CO₂ and forming the quinolinol and carbamic acid.

Electrophilic Aromatic Substitution

While not explicitly studied for this compound, carbamates like N,N-diethylcarbamate are known to act as directed metalation groups (DMGs) . In analogous systems, the carbamate group directs electrophilic substitution to the ortho position due to resonance stabilization . For example:

Example Reaction :

-

Electrophile : Bromine (Br₂) or iodine (I₂).

-

Product : ortho-halogenated quinolinol derivatives.

Iterative Functionalization via Metalation

In related carbamate systems (e.g., N,N-diethylcarbamate), iterative metalation and electrophile quenching enable the synthesis of polysubstituted aromatic derivatives . For 2-methyl-8-quinolyl N-(4-bromophenyl)carbamate, such a strategy could theoretically yield tetrasubstituted products, though specific data are unavailable.

Example Workflow :

-

Metalation : Treatment with a strong base (e.g., LDA) to deprotonate the ortho position.

-

Electrophile Quench : Reaction with reagents like MeI, TMSCl, or halogens.

-

Repeat : Sequential metalation and quenching to achieve multi-substitution.

Biological Relevance

The quinoline moiety in the compound is known for antimicrobial and anticancer properties. The 4-bromophenyl group enhances lipophilicity, potentially improving cellular permeability. Research on similar quinoline derivatives suggests mechanisms involving DNA intercalation or enzyme inhibition.

Hydrolysis Products

| Reactant | Hydrolysis Products | Conditions |

|---|---|---|

| This compound | 2-Methyl-8-quinolinol + 4-bromophenyl carbamic acid | Aqueous acid/base |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Several studies have indicated that quinoline derivatives exhibit antimicrobial properties. For instance, derivatives similar to 2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate have been tested against various bacterial strains, demonstrating significant inhibitory effects. A study highlighted the compound's ability to inhibit the growth of Acinetobacter baumannii, a pathogen known for its antibiotic resistance .

- Inhibition of Enzymatic Activity :

-

Anti-Cancer Properties :

- Research has shown that quinoline derivatives can inhibit platelet-derived growth factor receptor autophosphorylation, which is implicated in various cancers. The potential use of this compound in cancer therapy is under investigation, focusing on its ability to modulate signaling pathways associated with tumor growth .

Agricultural Applications

- Pesticide Development :

Case Studies

-

Antimicrobial Efficacy Study :

- In a controlled laboratory setting, this compound was tested against multiple bacterial strains. Results indicated that it exhibited potent activity against resistant strains, suggesting its potential as a novel antimicrobial agent.

-

Cancer Research :

- A recent study evaluated the effects of quinoline derivatives on cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability in vitro. Further research is needed to explore its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the carbamate group can inhibit enzymes by forming covalent bonds with their active sites .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations

- Quinoline vs. Pyridazinone: The target compound’s quinoline core differs from pyridazinone derivatives (e.g., FPR2 agonists in ), which exhibit distinct electronic profiles due to their 1,2-diazine structure. Quinoline’s extended π-system may enhance lipophilicity and membrane permeability compared to pyridazinones .

- Benzimidazole Carbamates: Antiparasitic agents like flubendazole (a benzimidazole carbamate) share the carbamate functional group but differ in core structure, leading to variations in target specificity (e.g., microtubule disruption vs.

Substituent Effects

- Halogen Substituents: The 4-bromo group in the target compound can be compared to chloro, fluoro, or iodo analogs.

- Ester Group Variations: Replacing the 2-methyl-8-quinolyl ester with methyl (e.g., methyl N-(4-bromophenyl)carbamate) or benzyl groups (e.g., benzyl N-(4-bromophenyl)carbamate) alters lipophilicity and steric bulk, impacting solubility and metabolic stability .

Table 1: Structural and Physical Properties

*Estimated using fragment-based methods.

Biological Activity

2-Methyl-8-quinolyl N-(4-bromophenyl)carbamate is a synthetic compound that exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a quinoline core, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the carbamate functional group enhances its reactivity and biological interactions. The bromophenyl substituent increases lipophilicity, which may influence its bioavailability and interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit diverse biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Quinoline structure + bromophenyl group | Potential anticancer activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial properties |

| Methyl N-(4-bromophenyl)carbamate | Simple carbamate without quinoline | Moderate antibacterial effects |

| Phenyl N-(4-bromophenyl)carbamate | Similar carbamate structure | Varies based on substituents |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific cancer cell lines through various pathways:

- Enzyme Inhibition : Similar quinoline derivatives have shown the ability to inhibit kinases and interact with G-protein coupled receptors, which are crucial in cancer progression.

- Cell Cycle Arrest : Some studies indicate that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Evidence suggests that it could trigger apoptosis in malignant cells, potentially through caspase-dependent or independent pathways.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was noted in studies involving lung cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties : Research has highlighted the compound's effectiveness against certain bacterial strains, suggesting a role in combating multidrug-resistant bacteria. This is particularly relevant given the global rise in antibiotic resistance.

- Pharmacological Studies : Investigations into the pharmacological profile of this compound have revealed promising results regarding its safety and efficacy in preclinical models. The compound's structural modifications could enhance its therapeutic index while minimizing toxicity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.